tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the necessary amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the carbamate moiety.
Protection: The amino group is protected using trityl protection.
Condensation: The final step involves the condensation of the protected intermediate with tert-butyl chloroformate to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the tetrazole ring.
Reduction: Reduction reactions can target the carbamate moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate and tetrazole sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Corresponding amines from the reduction of the carbamate moiety.
Substitution: Substituted carbamates and tetrazoles.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a potential therapeutic agent due to its unique chemical structure.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: Shares the carbamate moiety but lacks the tetrazole ring.
N-Boc-ethylenediamine: Contains a similar carbamate structure but with different substituents.
tert-Butyl N-(2-bromoethyl)carbamate: Similar structure with a bromoethyl group instead of the tetrazole ring.
Uniqueness:
- The presence of the tetrazole ring in tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate imparts unique chemical and biological properties.
- The combination of the carbamate and tetrazole functionalities makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H21N5O2 |
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Molecular Weight |
255.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H21N5O2/c1-8(2)16-14-9(13-15-16)6-7-12-10(17)18-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,17) |
InChI Key |
VGHSPQRQZCTSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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